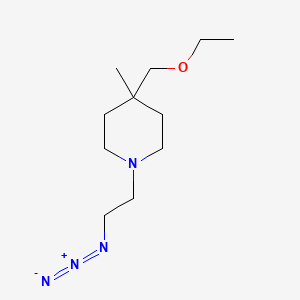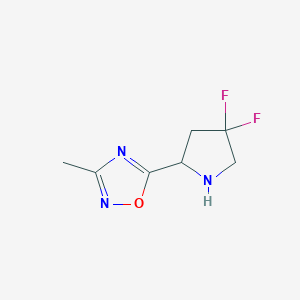
5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Descripción general
Descripción
5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole, also known as 5-DF-3MO, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the oxadiazole family of organic compounds, which are known for their unique properties and reactivities. 5-DF-3MO has been used in a variety of scientific research applications, including drug design, enzyme inhibition studies, and the development of new therapies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-DF-3MO.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Antimicrobial Properties : Research has been conducted on the synthesis of derivatives containing pyrrolidine or piperidine rings, including structures related to 1,2,4-oxadiazole, exhibiting significant antimicrobial activity. These studies highlight the structure-activity relationships of these compounds, suggesting their potential as antimicrobial agents. The process involves the synthesis of new derivatives and assessing their effectiveness against various microbial strains, indicating the importance of the structural moiety for biological activity (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Characterization of Derivatives
Heterocyclic Derivatives : Another area of research involves the synthesis and characterization of mono- and bicyclic heterocyclic derivatives, including 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, such as drug development and materials science. The characterization involves advanced techniques to determine structural and chemical properties, paving the way for future applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Anticancer Activity
Potential Anticancer Agents : The synthesis and structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds as novel apoptosis inducers and potential anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, with some demonstrating in vivo activity in tumor models. The identification of molecular targets such as TIP47, an IGF II receptor binding protein, underscores the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).
Corrosion Inhibition
Corrosion Inhibition : The 1,3,4-oxadiazole derivatives have also been explored for their corrosion inhibition properties, particularly for mild steel in sulfuric acid. These studies involve gravimetric, electrochemical, and computational methods to assess the effectiveness of these compounds as corrosion inhibitors. The formation of a protective layer on the metal surface and the mixed type behavior of these inhibitors highlight their potential in protecting metals against corrosion, which is crucial for industrial applications (Ammal, Prajila, & Joseph, 2018).
Propiedades
IUPAC Name |
5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-4-11-6(13-12-4)5-2-7(8,9)3-10-5/h5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUCDALWVYEDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491272.png)

![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)


![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
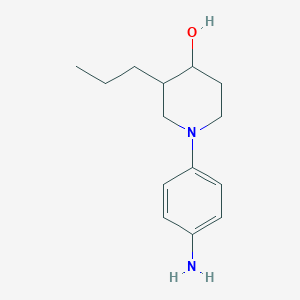
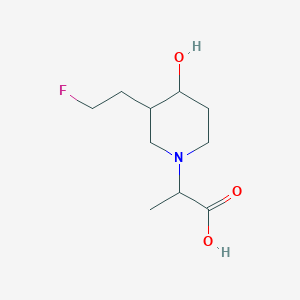
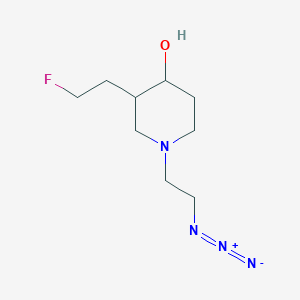
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)

